N-([1,1'-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide
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Overview
Description
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is an organic compound that features a biphenyl group, a chlorinated phenol, and an amide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl group can be synthesized through a Suzuki coupling reaction, where an aryl halide reacts with an arylboronic acid in the presence of a palladium catalyst.
Amide Formation: The final step involves the formation of the amide bond. This can be done by reacting the chlorinated biphenyl derivative with an amine under appropriate conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The amide group can be reduced to an amine using reducing agents such as LiAlH4 (lithium aluminium hydride).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, KMnO4
Reduction: LiAlH4, NaBH4 (sodium borohydride)
Substitution: Nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Formation of a ketone derivative
Reduction: Formation of an amine derivative
Substitution: Formation of various substituted biphenyl derivatives
Scientific Research Applications
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide involves its interaction with specific molecular targets. The biphenyl group can intercalate into biological membranes, while the chlorinated phenol and amide functionalities can interact with proteins and enzymes, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simpler compound with two phenyl rings connected by a single bond.
Chlorobenzamide: Contains a chlorinated benzene ring and an amide group.
Hydroxybenzamide: Features a hydroxyl group on the benzene ring and an amide linkage.
Uniqueness
N-([1,1’-Biphenyl]-4-yl)-5-chloro-2-hydroxybenzamide is unique due to the combination of its biphenyl structure, chlorinated phenol, and amide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
634186-76-8 |
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Molecular Formula |
C19H14ClNO2 |
Molecular Weight |
323.8 g/mol |
IUPAC Name |
5-chloro-2-hydroxy-N-(4-phenylphenyl)benzamide |
InChI |
InChI=1S/C19H14ClNO2/c20-15-8-11-18(22)17(12-15)19(23)21-16-9-6-14(7-10-16)13-4-2-1-3-5-13/h1-12,22H,(H,21,23) |
InChI Key |
XZVVSMGLWHAWBI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)O |
Origin of Product |
United States |
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